REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[NH2:6].C(O)(=O)C.[Br:16][C:17]1[CH:22]=[C:21]([CH:23]=O)[CH:20]=[CH:19][N:18]=1.C([BH3-])#N.[Na+]>CO.O>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH:6][CH2:23][C:21]1[CH:20]=[CH:19][N:18]=[C:17]([Br:16])[CH:22]=1 |f:3.4|
|
Name
|
|
Quantity
|
6.04 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C(N)=CC=CC1)=O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1)C=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight at 40° C
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirred over the weekend at 40° C
|
Type
|
CONCENTRATION
|
Details
|
largely concentrated by evaporation
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel with a gradient that
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)NCC1=CC(=NC=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |